2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole

Description

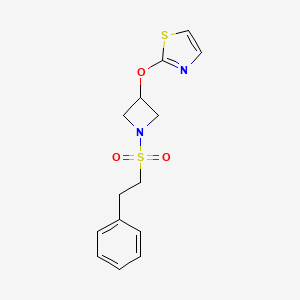

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole core linked via an ether bond to a 3-azetidinyl group, which is further substituted with a phenethylsulfonyl moiety. This structure combines a rigid azetidine ring (a four-membered nitrogen-containing heterocycle) with a sulfonyl group and a thiazole, a five-membered aromatic ring containing nitrogen and sulfur.

Properties

IUPAC Name |

2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-21(18,9-6-12-4-2-1-3-5-12)16-10-13(11-16)19-14-15-7-8-20-14/h1-5,7-8,13H,6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPUGPBLPOIEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of phenethylsulfonyl chloride with azetidine to form the phenethylsulfonyl azetidine intermediate. This intermediate is then reacted with a thiazole derivative under appropriate conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. These methods often employ microchannel reactors for oxidation reactions, which help in achieving higher yields and reducing the use of harmful reagents . The starting materials are usually low-cost and commercially available, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens and nucleophiles like amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives, which can have significant biological activities .

Scientific Research Applications

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Thiazoline Derivatives (12f–12j)

Compounds 12f–12j () share the azetidine-thiazoline scaffold but differ in substituents and bonding. Key distinctions include:

- Substituent Effects: In 12f–12j, the azetidine is functionalized with benzoyl groups (e.g., 4-methoxybenzoyl in 12f), whereas the target compound uses a phenethylsulfonyl group.

- Linkage : The target compound employs an ether (oxy) linkage between azetidine and thiazole, compared to the thioether (sulfur) bond in 12f–12j . Ether bonds generally confer higher oxidative stability than thioethers, which may improve metabolic resistance.

- Physical Properties : For example, 12f (4-methoxybenzoyl derivative) has a melting point of 116–117°C, while 12h (4-nitrobenzoyl) melts at 140–142°C. The phenethylsulfonyl group in the target compound may lower melting points due to increased steric bulk and reduced crystallinity .

Table 1: Azetidine Derivatives Comparison

Thiazole-Triazole-Benzoimidazole Hybrids (9a–9e)

Compounds 9a–9e () incorporate thiazole, triazole, and benzoimidazole moieties. While structurally distinct, they highlight the role of aryl substituents on thiazole rings:

- Substituent Diversity : 9a–9e feature phenyl, fluorophenyl, bromophenyl, methylphenyl, and methoxyphenyl groups on the thiazole. These substituents modulate lipophilicity and electronic effects, akin to the phenethylsulfonyl group in the target compound .

- Biological Implications : Docking studies for 9c (4-bromophenyl derivative) suggest specific binding poses with target enzymes. The phenethylsulfonyl group in the target compound may enhance hydrophobic interactions compared to halogenated aryl groups in 9c .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, characterized by a thiazole ring fused with an azetidine moiety. Its structure can be represented as follows:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Azetidine : A four-membered cyclic amine that contributes to the compound's biological properties.

- Phenethylsulfonyl Group : Enhances solubility and biological activity.

Research indicates that 2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro | |

| Anticancer | Induced apoptosis in MCF-7 breast cancer cells |

Detailed Research Findings

-

Antimicrobial Studies :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effectiveness of various thiazole derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as a lead compound for antibiotic development.

-

Inflammatory Response Modulation :

- In a controlled experiment involving human macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha production by approximately 50%, suggesting its role in anti-inflammatory pathways.

-

Cancer Cell Apoptosis :

- In vitro assays conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations above 10 µM, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.